molecular formula C15H24O B15177953 4-(p-Cumenyl)-4-methylpentan-2-ol CAS No. 93963-35-0

4-(p-Cumenyl)-4-methylpentan-2-ol

Cat. No.: B15177953
CAS No.: 93963-35-0
M. Wt: 220.35 g/mol
InChI Key: FBICAHFVMKPFJF-UHFFFAOYSA-N
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Description

4-(p-Cumenyl)-4-methylpentan-2-ol is an organic compound characterized by its unique structure, which includes a cumenyl group attached to a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Cumenyl)-4-methylpentan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with p-cumene and 4-methylpentan-2-one.

    Reaction: The p-cumene undergoes a Friedel-Crafts alkylation reaction with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(p-Cumenyl)-4-methylpentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: The major product is 4-(p-Cumenyl)-4-methylpentan-2-one.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the substituent introduced, such as 4-(p-Cumenyl)-4-methylpentan-2-chloride.

Scientific Research Applications

4-(p-Cumenyl)-4-methylpentan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(p-Cumenyl)-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cumenyl group can interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    4-(p-Cumenyl)-4-methylpentan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(p-Cumenyl)-4-methylpentan-2-chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.

Uniqueness

4-(p-Cumenyl)-4-methylpentan-2-ol is unique due to its specific combination of a cumenyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

93963-35-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4-methyl-4-(4-propan-2-ylphenyl)pentan-2-ol

InChI

InChI=1S/C15H24O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h6-9,11-12,16H,10H2,1-5H3

InChI Key

FBICAHFVMKPFJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)O

Origin of Product

United States

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